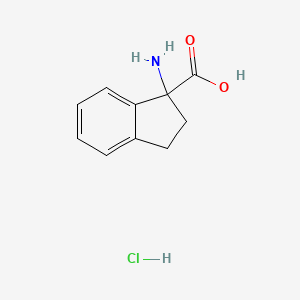

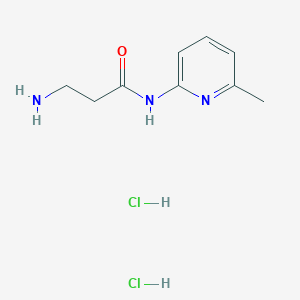

![molecular formula C6H3BrClN3 B1372125 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine CAS No. 1203705-58-1](/img/structure/B1372125.png)

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

概要

説明

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular weight of 232.47 . It is a solid substance at room temperature .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have been synthesized using various pathways . These pathways have been developed to improve the structural diversity of these compounds and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various reviews related to the obtention and later derivatization steps have been described in the literature . Despite those reports, the synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . The storage temperature for this compound is recommended to be in a refrigerator .科学的研究の応用

1. Synthesis and Functionalization

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a versatile intermediate in the synthesis of various heterocyclic compounds. Catalano et al. (2015) described its utility in the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, offering a significant improvement over prior methods for incorporating unique aryl and amino substituents (Catalano et al., 2015). Similarly, Jismy et al. (2020) reported an efficient synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, highlighting the compound's utility in creating diverse libraries for potential pharmacological applications (Jismy et al., 2020).

2. Anticancer Potential

Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Gomha et al. (2015) synthesized compounds including pyrazolo[1,5-a]pyrimidines that showed promising antitumor activity against liver carcinoma (Gomha et al., 2015). Additionally, Arias-Gómez et al. (2021) discussed the significant anticancer properties of these derivatives, indicating their potential in drug design (Arias-Gómez et al., 2021).

3. Biological Evaluation and Enzymatic Inhibitory Activity

The biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives has been a subject of interest in various studies. Radi et al. (2013) investigated the activity of pyrazolo[3,4-d]pyrimidines against the Bcr-Abl T315I mutant in cancer therapy, highlighting the importance of the bromine atom in these compounds (Radi et al., 2013). Almehmadi et al. (2021) synthesized pyrazolo[1,5-a]pyrimidine derivatives as potent CDK2 inhibitors, demonstrating their anti-leukemia potential (Almehmadi et al., 2021).

4. Structural and Molecular Studies

Structural and molecular studies of pyrazolo[1,5-a]pyrimidines have provided insights into their chemical properties and potential applications. For instance, Frizzo et al. (2009) conducted a detailed study on the molecular structure of pyrazolo[1,5-a]pyrimidines using X-ray diffractometry, contributing to a better understanding of their crystal packing and intermolecular interactions (Frizzo et al., 2009).

作用機序

Target of Action

The primary target of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is Casein Kinase 2 (CK2) . CK2 is a constitutively expressed serine/threonine kinase with a large diversity of cellular substrates .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Safety and Hazards

将来の方向性

The future directions for research on Pyrazolo[1,5-a]pyrimidine derivatives, including 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, involve the development of new synthetic routes and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

特性

IUPAC Name |

2-bromo-7-chloropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVVRHPFDQOMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=CC(=N2)Br)N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673030 | |

| Record name | 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203705-58-1 | |

| Record name | 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203705-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

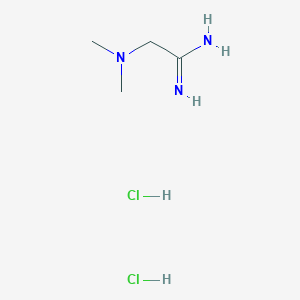

![[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride](/img/structure/B1372042.png)

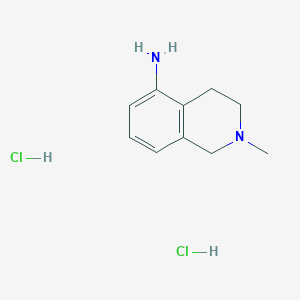

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)

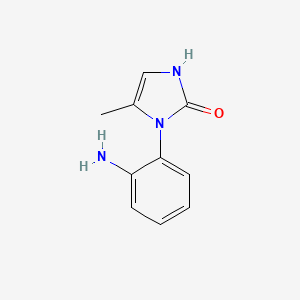

![3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1372047.png)

![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)

![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1372053.png)

![2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372055.png)

amine hydrochloride](/img/structure/B1372065.png)